molecular formula C25H23N5O2S B11630312 (6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630312
M. Wt: 457.5 g/mol
InChI Key: RYNKHWGIOUQSII-ZQCYNNBZSA-N
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Description

The compound (6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidinone core, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dimethylphenoxyethyl group. The final steps involve the formation of the thiadiazolo-pyrimidinone ring system under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or phenoxyethyl moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared to other indole derivatives or thiadiazolo-pyrimidinone compounds.

    Indole-3-carbinol: Known for its anticancer properties.

    Thiadiazolo-pyrimidinone derivatives: Explored for their antimicrobial and anti-inflammatory activities.

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

(6Z)-6-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23N5O2S/c1-15-8-9-16(2)22(12-15)32-11-10-29-14-18(19-6-4-5-7-21(19)29)13-20-23(26)30-25(27-24(20)31)33-17(3)28-30/h4-9,12-14,26H,10-11H2,1-3H3/b20-13-,26-23?

InChI Key

RYNKHWGIOUQSII-ZQCYNNBZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C

Origin of Product

United States

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